molecular formula C12H16BrN3O2 B11785954 5-Bromo-2-methyl-6-(4-methylpiperazin-1-yl)nicotinic acid

5-Bromo-2-methyl-6-(4-methylpiperazin-1-yl)nicotinic acid

Cat. No.: B11785954
M. Wt: 314.18 g/mol
InChI Key: OEABMBHNYBAPJM-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-6-(4-methylpiperazin-1-yl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a bromine atom, a methyl group, and a piperazine ring attached to the nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-6-(4-methylpiperazin-1-yl)nicotinic acid typically involves multiple steps. One common method includes the bromination of 2-methyl-6-(4-methylpiperazin-1-yl)nicotinic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-6-(4-methylpiperazin-1-yl)nicotinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-methyl-6-(4-methylpiperazin-1-yl)nicotinic acid has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the interactions of nicotinic acid derivatives with biological targets.

    Materials Science: It is employed in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-6-(4-methylpiperazin-1-yl)nicotinic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine
  • 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine

Uniqueness

Compared to similar compounds, 5-Bromo-2-methyl-6-(4-methylpiperazin-1-yl)nicotinic acid is unique due to the presence of the nicotinic acid core, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it valuable for various research applications.

Properties

Molecular Formula

C12H16BrN3O2

Molecular Weight

314.18 g/mol

IUPAC Name

5-bromo-2-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H16BrN3O2/c1-8-9(12(17)18)7-10(13)11(14-8)16-5-3-15(2)4-6-16/h7H,3-6H2,1-2H3,(H,17,18)

InChI Key

OEABMBHNYBAPJM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1C(=O)O)Br)N2CCN(CC2)C

Origin of Product

United States

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